BenchChemオンラインストアへようこそ!

7-Methoxychroman

Selective Estrogen Receptor Modulator (SERM) Receptor Binding Affinity (RBA) Antifertility Agents

7-Methoxychroman (CAS 3875-77-2) is the non-interchangeable chroman core for medicinal chemistry programs developing next-generation SERMs and NF-κB inhibitors. Regiospecific 7-methoxy substitution governs electrophilic aromatic substitution, Birch reduction, and CYP450 metabolism outcomes that are not reproducible with chroman, 6-methoxy, or 7-hydroxy regioisomers. Demethylation to the 7-hydroxy analog yields a quantitatively validated 20-fold increase in estrogen receptor binding affinity, enabling precise pharmacological tuning. For NF-κB programs, the 6-hydroxy-7-methoxychroman-2-carboxylic acid pharmacophore delivers IC₅₀ values of 6.0–60.2 μM. Procure the correct regioisomer to ensure synthetic versatility and target engagement.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
Cat. No. B1642251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxychroman
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCO2)C=C1
InChIInChI=1S/C10H12O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7H,2-3,6H2,1H3
InChIKeyPPXSXRTVWVIXJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxychroman (CAS 3875-77-2): Core Benzodihydropyran Scaffold for Pharmaceutical and Agrochemical R&D Procurement


7-Methoxychroman (C10H12O2; MW 164.20) is the fundamental benzodihydropyran scaffold belonging to the chroman family, characterized by a single methoxy substituent at the 7-position of the fused benzene-dihydropyran ring system [1]. This unsubstituted core serves as the essential synthetic entry point for constructing diverse pharmacologically active derivatives, including the clinically approved nonsteroidal selective estrogen receptor modulator (SERM) ormeloxifene (centchroman), numerous NF-κB inhibitors, and natural product-inspired antioxidant homoisoflavonoids [2]. The compound is commercially available as a research-grade building block, with its 7-methoxy group providing a defined electronic and steric profile that directly influences downstream functionalization chemistry and biological target engagement [3].

Why 7-Methoxychroman Procurement Cannot Be Replaced with Generic Chroman or Alternative Methoxy-Regioisomers


The 7-methoxychroman core is not interchangeable with chroman, 6-methoxychroman, 7-hydroxychroman, or other regioisomers due to fundamentally distinct chemical reactivity, metabolic fate, and biological target engagement that have been quantitatively characterized across multiple independent studies. Regiospecific substitution at the 7-position dictates the electronic density distribution on the aromatic ring, which governs the regioselectivity of electrophilic aromatic substitution, Birch reduction outcomes, and cytochrome P450-mediated metabolism [1]. Critically, structure-activity relationship (SAR) studies in both SERM development and NF-κB inhibition have demonstrated that the 7-methoxy moiety is not a passive spectator group: its demethylation to the 7-hydroxy analog produces a 20-fold increase in estrogen receptor binding affinity without altering anti-implantation activity, confirming that the methoxy group exerts a specific, tunable electronic influence on receptor pharmacology [2]. Furthermore, in NF-κB inhibitor series, the 7-methoxy substitution pattern (combined with 6-hydroxy) is essential for the compound KL-1156's translocation inhibition activity, whereas alternative substitution patterns yield inactive compounds [3]. Procuring a non-specific chroman or incorrect regioisomer will not reproduce the documented synthetic versatility, metabolic stability profile, or biological activity of the 7-methoxychroman scaffold.

7-Methoxychroman (CAS 3875-77-2): Quantitative Comparator Evidence Guide for Scientific Selection and Procurement Decisions


7-Methoxy vs. 7-Hydroxy Substitution: 20-Fold Differential in Estrogen Receptor Binding Affinity Defines Pharmacological Tunability of the Scaffold

The 7-methoxy group is not a passive structural feature but rather a critical pharmacomodulatory element. In a direct comparative study of centchroman (trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)phenyl]-7-methoxychroman) versus its 7-hydroxy demethylated analog, the 7-hydroxy compound exhibited a 20-fold increase in relative binding affinity (RBA) to the estrogen receptor (112% of estradiol), compared to the parent 7-methoxy compound, while anti-implantation (AI) activity in the rat model remained unchanged [1]. This demonstrates that the 7-methoxy group suppresses estrogen receptor binding by approximately 20-fold relative to the 7-hydroxy analog, providing a defined, quantitative basis for tuning the estrogenic component of SERM activity without affecting the desired antifertility efficacy.

Selective Estrogen Receptor Modulator (SERM) Receptor Binding Affinity (RBA) Antifertility Agents

NF-κB Inhibition Potency of 6-Hydroxy-7-Methoxychroman-2-Carboxamides: Substitution on Phenyl Ring Modulates IC50 Across a 10-Fold Range with Clear SAR

The 7-methoxychroman scaffold, when further substituted with a 6-hydroxy group and a 2-carboxylic acid phenylamide, yields potent NF-κB inhibitors. A systematic SAR study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides (compounds 2a-n) revealed that while -OH and -OCH₃ substituted derivatives were inactive, compounds bearing -CH₃, -CF₃, or -Cl substituents on the phenyl ring exhibited potent inhibitory activity with IC₅₀ values ranging from 6.0 to 60.2 μM in LPS-stimulated RAW 264.7 macrophages [1]. The most active compound, 2n (4-Cl substituent), was four times more potent than the reference compound KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide) [1]. This demonstrates that the 7-methoxy-6-hydroxy chroman core is a validated pharmacophore for NF-κB inhibition whose potency can be rationally tuned via N-phenyl substitution.

NF-κB Inhibition Anti-inflammatory Drug Discovery Structure-Activity Relationship (SAR)

Antioxidant Activity of 7-Methoxychroman-Derived Homoisoflavonoids: ortho-Hydroxyl Substitution Enhances Radical Scavenging Kinetics Relative to meta and para Analogs

The antioxidant capacity of the 7-methoxychroman core can be significantly modulated by substitution on the B-ring, as demonstrated in a comparative study of three synthetic homoisoflavonoids: 3-(2'-, 3'-, and 4'-hydroxybenzylidene)-7-methoxychroman-4-one (o-, m-, and p-HBMC) [1]. All three compounds scavenged ABTS•⁺, DPPH, and galvinoxyl radicals, but the ortho-hydroxy derivative (o-HBMC) exhibited superior kinetic rates for trapping DPPH and galvinoxyl radicals compared to the meta and para analogs [1]. Furthermore, o-HBMC showed high activity in the β-carotene-linoleic acid bleaching assay and efficiently protected methyl linoleate against AAPH-induced oxidation. Notably, the ortho-hydroxy compound behaved as a pro-oxidant in Cu²⁺/GSH- and hydroxyl radical-mediated DNA oxidation systems, whereas m-HBMC and p-HBMC protected DNA against hydroxyl radical-mediated oxidation [1]. This position-dependent functional divergence provides a quantitative basis for selecting specific 7-methoxychroman derivatives for targeted antioxidant applications.

Antioxidant Activity Radical Scavenging Homoisoflavonoids

Cytotoxic Activity of 7-Methoxychroman-4-One Derivatives: Benzylidene Substitution Enables Superior Potency to Etoposide in Select Cancer Cell Lines

7-Methoxychroman-4-one serves as a viable replacement for the pyrazolone moiety of the cytotoxic agent SJ-172550, enabling the synthesis of novel 3-benzylidene-7-methoxychroman-4-one derivatives with anticancer activity [1]. Among the synthesized series, compound 5b (3-chloro-4,5-dimethoxybenzylidene derivative) demonstrated a cytotoxic profile against MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cell lines with IC₅₀ values ranging from 7.56 to 25.04 μg/mL [1]. Importantly, the cytotoxic activity of compound 5b against MDA-MB-231 and SK-N-MC cells exceeded that of the clinical anticancer agent etoposide in the same assay system, establishing 7-methoxychroman-4-one as a privileged scaffold for developing novel cytotoxic chemotherapeutics [1].

Anticancer Agents Cytotoxicity Chromanone Derivatives

Regioselective Chemical Reactivity: Birch Reduction of 7-Methoxychroman Yields Tetrahydrochroman-7-One, Defining Distinct Synthetic Utility Relative to Unsubstituted Chroman

The presence of the 7-methoxy group on the chroman scaffold fundamentally alters its chemical reactivity under reductive conditions. 7-Methoxychroman (II) undergoes Birch reduction (lithium in liquid ammonia) to yield, following hydrolysis, 4a,5,6,7-tetrahydrochroman-7-one (V) as a major product [1]. This transformation involves the regiospecific reduction of the methoxy-substituted aromatic ring, which is not possible with unsubstituted chroman due to the lack of an electron-donating substituent to direct the reduction. The tetrahydrochroman-7-one product (V) can also be obtained via alternative hydrogenation of 4-(γ-hydroxypropyl)-resorcinol (IX) over rhodium on alumina, but the Birch reduction pathway from 7-methoxychroman provides a distinct and efficient synthetic route to this functionalized bicyclic ketone intermediate [1].

Synthetic Chemistry Birch Reduction Building Block Reactivity

Androgen Receptor Binding and CYP450 Inhibition: 7-Methoxychroman Exhibits Dual Pharmacological Activities Not Reported for Closely Related Chroman Analogs

7-Methoxychroman has been reported to bind to the androgen receptor and inhibit the proliferation of prostate cancer cells, as well as act as a potent inhibitor of mitochondrial cytochrome P450 . This dual pharmacological profile has not been documented for the closely related unsubstituted chroman or for alternative methoxy regioisomers such as 6-methoxychroman, which are primarily described as inert scaffolds or intermediates rather than bioactive entities in their own right [1]. While the precise IC₅₀ values for androgen receptor binding and CYP450 inhibition are not provided in the source, the documented activity distinguishes 7-methoxychroman from its closest analogs, positioning it as a starting point for developing non-steroidal anti-androgen therapeutics or as a tool compound for studying CYP450-mediated metabolism.

Androgen Receptor Antagonism Cytochrome P450 Inhibition Prostate Cancer

7-Methoxychroman (CAS 3875-77-2): Evidence-Backed Procurement Scenarios for Research and Industrial Development


Rational Design and Synthesis of Nonsteroidal Selective Estrogen Receptor Modulators (SERMs) with Predefined Estrogenic/Anti-Estrogenic Profiles

For medicinal chemistry programs developing next-generation SERMs, 7-methoxychroman is the essential core scaffold based on the 20-fold differential in estrogen receptor binding affinity between the 7-methoxy and 7-hydroxy analogs [1]. Procurement of the 7-methoxy intermediate enables subsequent demethylation to achieve higher receptor binding (112% RBA) when estrogenic activity is desired, or retention of the methoxy group to maintain lower receptor binding when minimizing estrogenic effects is critical. This tunability is quantitatively defined and has been validated in the clinical development of ormeloxifene (centchroman), a 7-methoxychroman-derived SERM approved for contraception in India [2].

Lead Optimization of NF-κB Inhibitors for Anti-Inflammatory and Immunomodulatory Drug Discovery

The 6-hydroxy-7-methoxychroman-2-carboxylic acid core is a validated pharmacophore for NF-κB inhibition, with demonstrated IC₅₀ values ranging from 6.0 to 60.2 μM depending on N-phenyl substitution [3]. Procurement of 7-methoxychroman as a starting material enables the construction of focused libraries of 2-carboxamide derivatives for SAR studies. The 4-fold potency enhancement achieved with 4-Cl substitution (compound 2n) relative to the unsubstituted phenylamide KL-1156 provides a clear, quantitative benchmark for lead optimization efforts targeting the NF-κB translocation step, a pathway implicated in inflammation, cancer, and autoimmune diseases [3].

Development of Position-Selective Antioxidant and Redox-Modulating Homoisoflavonoid Derivatives

Researchers investigating context-dependent antioxidant versus pro-oxidant mechanisms should procure 7-methoxychroman-4-one as the starting material for synthesizing 3-hydroxybenzylidene homoisoflavonoids (HBMCs) [4]. The documented differences in radical scavenging kinetics and DNA protection profiles between o-, m-, and p-HBMC enable the rational selection of the appropriate B-ring hydroxylation pattern for specific applications: ortho-HBMC for rapid DPPH and galvinoxyl radical scavenging and studying pro-oxidant effects in Cu²⁺/GSH systems; meta- or para-HBMC for protecting DNA against hydroxyl radical-mediated oxidation [4].

Synthesis of Tetrahydrochroman-7-One Intermediates via Regiospecific Birch Reduction for Natural Product Total Synthesis

For synthetic organic chemists requiring the tetrahydrochroman-7-one bicyclic ketone scaffold, 7-methoxychroman is the uniquely suitable precursor due to the regiospecificity of its Birch reduction [5]. Unsubstituted chroman and alternative methoxy regioisomers do not provide the same product distribution under identical reductive conditions, making 7-methoxychroman the sole viable procurement option for this synthetic transformation. The tetrahydrochroman-7-one intermediate is valuable for constructing more complex chroman-based natural products and pharmacologically active molecules [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxychroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.